molecular formula C11H24Si B14710693 Hexyl(dimethyl)(prop-2-en-1-yl)silane CAS No. 23755-61-5

Hexyl(dimethyl)(prop-2-en-1-yl)silane

Cat. No.: B14710693
CAS No.: 23755-61-5
M. Wt: 184.39 g/mol
InChI Key: AACFQVBTKSOKSS-UHFFFAOYSA-N
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Description

Hexyl(dimethyl)(prop-2-en-1-yl)silane is an organosilicon compound characterized by a hexyl chain (C6H13), a dimethyl group (CH3)2, and a propenyl (allyl) group (CH2CHCH2) bonded to a central silicon atom. Its molecular formula is C11H24Si, and its structure combines hydrophobic (hexyl) and reactive (propenyl) moieties. The propenyl group enables participation in polymerization or crosslinking reactions, while the hexyl chain enhances solubility in non-polar media.

Properties

CAS No.

23755-61-5

Molecular Formula

C11H24Si

Molecular Weight

184.39 g/mol

IUPAC Name

hexyl-dimethyl-prop-2-enylsilane

InChI

InChI=1S/C11H24Si/c1-5-7-8-9-11-12(3,4)10-6-2/h6H,2,5,7-11H2,1,3-4H3

InChI Key

AACFQVBTKSOKSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](C)(C)CC=C

Origin of Product

United States

Preparation Methods

Hexyl(dimethyl)(prop-2-en-1-yl)silane can be synthesized through various methods. One common synthetic route involves the reaction of hexylmagnesium bromide with dimethylchlorosilane, followed by the addition of allyl chloride. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

Hexyl(dimethyl)(prop-2-en-1-yl)silane undergoes several types of chemical reactions, including:

Scientific Research Applications

Hexyl(dimethyl)(prop-2-en-1-yl)silane is an organosilicon compound featuring a hexyl group, two methyl groups, and a prop-2-en-1-yl group attached to a silicon atom. Its molecular formula is C11H24SiC_{11}H_{24}Si. This compound has potential applications in materials science, organic synthesis, and medicinal chemistry. The silicon atom can form strong bonds with oxygen and carbon, which facilitates stable siloxane linkages, crucial for material science and biological applications.

Applications

This compound has several noteworthy applications:

  • Materials Science: It can be utilized in the creation of hybrid materials, such as laminating boards for printed circuit boards . Silane coupling agents improve adhesion between organic and inorganic materials, enhancing the strength and performance of glass-fiber reinforced plastics . They are also used in artificial marble, plastic magnets, and silica-immobilized bioactive compounds .
  • Organic Synthesis: This compound is a versatile intermediate in various synthetic routes.
  • Medicinal Chemistry: It plays a role in drug delivery systems and enhancing the functionality of biomolecules.

Interactions

Interaction studies involving this compound focus on its reactivity with various molecular targets. Understanding these interactions helps optimize its use in drug delivery systems and enhances the functionality of biomolecules.

Silane Coupling Agents

Mechanism of Action

The mechanism by which Hexyl(dimethyl)(prop-2-en-1-yl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. This interaction is crucial in processes like hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds .

Comparison with Similar Compounds

The following analysis compares Hexyl(dimethyl)(prop-2-en-1-yl)silane with structurally related silanes based on substituent groups, physicochemical properties, and reactivity.

Structural Analogs and Substituent Effects

Compound Name Substituents Key Features Reference ID
This compound Hexyl (C6H13), dimethyl (CH3)2, propenyl (CH2CHCH2) Combines hydrophobicity (hexyl) and allyl reactivity. N/A
(1S)-Silane, (1,1-dimethylethyl)[(1R)-1-phenylpropoxy]-2-propenyl- tert-butyl, phenylpropoxy, propenyl Chiral center; enhanced steric bulk and aromatic interactions.
Silane, (1,1-dimethylethyl)[(2,2-dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy]dimethyl tert-butyl, dioxin-oxy group Polar dioxin group increases PSA (27.69) and lowers boiling point (78°C).
Silane, (1-cyclohexyl-2-propenyl)oxydimethyl- Cyclohexyl-propenyloxy, tert-butyl Cyclohexyl enhances rigidity; used in stereoselective synthesis.
Key Observations:
  • Hexyl vs.
  • Propenyl Reactivity : The allyl group enables thiol-ene or radical polymerization, similar to compounds with propenyloxy substituents ().
  • Polar Surface Area (PSA) : Analogs with oxygen-rich groups (e.g., dioxin-oxy in ) show higher PSA (27.69) compared to the target compound, which likely has a lower PSA (~9–15) due to its alkyl-dominated structure.

Physicochemical Properties

Property This compound (Predicted) (1S)-Silane Dioxin-oxy Silane Cyclohexyl-Propenyl Silane
Molecular Weight ~184.4 g/mol 262.18 g/mol 256.15 g/mol 256.15 g/mol (estimated)
Boiling Point ~250–300°C 301.8°C 78°C (1 Torr) Not reported
Density ~0.85–0.90 g/cm³ Not reported 0.95 g/cm³ Not reported
PSA ~10–15 9.23 27.69 ~15–20
Analysis:
  • Boiling Point : The target compound’s higher boiling point compared to the dioxin-oxy analog reflects stronger van der Waals forces from the hexyl chain.
  • Density : Predicted density aligns with alkylsilanes (e.g., hexamethyldisiloxane: ~0.76 g/cm³ ), though substituents like dioxin increase density .

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental molecular geometries?

  • Methodology : Compare DFT-optimized structures with XRD-derived geometries. For allyl-substituted silanes, torsional angles around the Si–C bond may differ due to crystal packing forces. Refine models using SHELXL’s restraints (e.g., DFIX for bond lengths) to align computational and experimental data .

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